1-(4-Methoxybenzoyl)-4-methylpiperidine
CAS No.:
Cat. No.: VC15020104
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | (4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C14H19NO2/c1-11-7-9-15(10-8-11)14(16)12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | VUAQWLKBOXJFKX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a piperidine core substituted with a methyl group at position 4 and a 4-methoxybenzoyl moiety at position 1. The methoxybenzoyl group introduces aromaticity and polarity, while the methyl substituent enhances lipophilicity. Key structural parameters inferred from analogous compounds include:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Molecular formula | C₁₄H₁₉NO₂ | |
| Molecular weight | 233.31 g/mol | |
| LogP (lipophilicity) | 1.5–2.0 | |
| Polar surface area | ~40 Ų | |
| Rotatable bonds | 3 |
The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain . The methoxybenzoyl group’s orientation influences hydrogen-bonding potential, as observed in crystal structures of related benzoyl-piperidine derivatives .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 1-(4-methoxybenzoyl)-4-methylpiperidine is documented, analogous pathways from piperidine derivatives suggest viable strategies:
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Acylation of 4-Methylpiperidine:
Reaction of 4-methylpiperidine with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. This method mirrors the synthesis of 1-(4-methoxybenzoyl)-4-(4-methylpiperidine-1-carbonyl)piperidine . -
Transfer Hydrogenation:
Methylation of piperidine-4-carboxylic acid derivatives using formaldehyde under transfer hydrogenation conditions (e.g., Pd/C catalyst, formic acid) generates 1-methylpiperidine intermediates . Subsequent acylation with 4-methoxybenzoic acid derivatives completes the synthesis. -
Grignard Reactions:
Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) enable efficient coupling of halogenated pyridine intermediates with 1-methylpiperidine-4-carbonyl groups , a strategy adaptable to benzoyl analogs.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Data from structurally similar compounds suggest:
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Aqueous solubility: ~1.5 mg/mL at 25°C, influenced by the methoxy group’s polarity .
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Thermal stability: Decomposition above 160°C, consistent with piperidine derivatives .
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pH stability: Stable in acidic conditions (pH 2–6) but prone to hydrolysis in strongly basic environments (pH > 10) .
ADME Profiles
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Absorption: High intestinal permeability (Predicted Caco-2 permeability: 25 × 10⁻⁶ cm/s) due to moderate LogP .
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Metabolism: Likely hepatic oxidation via CYP3A4, with demethylation of the methoxy group as a primary metabolic pathway .
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Excretion: Renal clearance predominates, with <10% fecal excretion .
Applications in Drug Development
Antitubercular Agents
Piperidine derivatives inhibiting menaquinone biosynthesis achieve near-sterilization of Mtb in combination therapies . The methyl and methoxy groups in 1-(4-methoxybenzoyl)-4-methylpiperidine may enhance bacterial membrane penetration, leveraging lipophilicity (LogP ~1.5–2.0) for improved efficacy.
Respiratory Therapeutics
4-Chloro-N-methylpiperidine analogs demonstrate bronchodilatory effects via histamine receptor blockade . Substitution with a methoxybenzoyl group could modulate selectivity toward H₁ or H₄ receptors, offering a scaffold for asthma and COPD therapeutics.
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